CRH Type 1 Receptor Activity: 17-Fold Selectivity Window Driven by 7-Phenyl vs. 7-Methyl Substitution
The 7-phenyl substitution pattern characteristic of CAS 1092301-39-7 is directly associated with markedly attenuated corticotrophin-releasing hormone type 1 (CRH-R1) receptor agonism. In a head-to-head study by McCluskey et al., the 5-phenylthiazolo[4,5-d]pyradazine-4-methylthiol analog (5a, bearing the 7-phenyl motif) produced only a 3% increase in β-endorphin release at 100 μM, whereas the corresponding 2,7-dimethyl analog (4b) elicited a 52% increase under identical assay conditions [1]. This represents an approximately 17-fold differential in CRH-R1 functional activity attributable to the 7-position substituent identity. For researchers procuring CAS 1092301-39-7 for CNS-targeted programs, this predicts substantially lower CRH-R1-mediated off-target liability compared to 7-alkyl congeners.
| Evidence Dimension | CRH-R1 receptor agonism (% β-endorphin release) |
|---|---|
| Target Compound Data | 3% β-endorphin release at 100 μM (compound 5a: 5-phenylthiazolo[4,5-d]pyradazine-4-methylthiol, representing the 7-phenyl substitution pattern of CAS 1092301-39-7) |
| Comparator Or Baseline | 52% β-endorphin release at 100 μM (compound 4b: 2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione) |
| Quantified Difference | ~17-fold lower CRH-R1 agonist activity (3% vs. 52%) |
| Conditions | In vitro β-endorphin release assay in AtT-20 cell line; compounds administered at 100 μM; McCluskey et al., Aust. J. Chem. 2000 |
Why This Matters
For drug discovery programs where CRH-R1 activity represents an undesired off-target effect (e.g., oncology), the 7-phenyl compound provides a built-in selectivity advantage of approximately 17-fold versus the 7-methyl analog, directly informing analog selection during hit-to-lead and lead optimization.
- [1] McCluskey A, Finn M, Bowman M, Smith R, Keller PA. 2,7-Dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione: A Corticotrophin-Releasing Hormone Type 1 Receptor Agonist. Aust J Chem. 2000;53(12):905-908. doi:10.1071/CH99015. Assay results: 52% (4b) and 3% (5a) β-endorphin release at 100 μM. View Source
